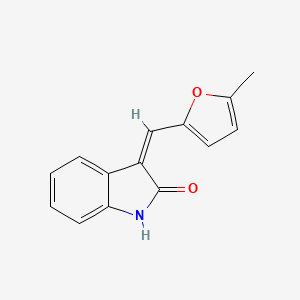![molecular formula C11H15Cl2NS B15074137 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride CAS No. 223684-98-8](/img/structure/B15074137.png)
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride is a chemical compound with the molecular formula C11H14ClNS·HCl and a molecular weight of 264.22 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry and drug development .
Preparation Methods
The synthesis of 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride typically involves the following steps :
Starting Materials: The synthesis begins with 3-chlorophenyl sulfide and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylacetamide, and a base, such as sodium hydride.
Reaction Steps:
Chemical Reactions Analysis
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding thiol.
Scientific Research Applications
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride has several applications in scientific research, including :
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the biological activity of piperidine derivatives, including their potential as anticancer, antiviral, and antimicrobial agents.
Industrial Applications: It is used in the development of new materials and chemicals, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways . The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmission and neuronal function .
Comparison with Similar Compounds
4-[(3-Chlorophenyl)sulfanyl]piperidine hydrochloride can be compared with other similar compounds, such as :
4-[(4-Chlorophenyl)sulfanyl]piperidine hydrochloride: This compound has a similar structure but with a chlorine atom at the 4-position instead of the 3-position. It exhibits different chemical and biological properties due to this structural variation.
3-(4-Chlorophenylsulfanyl)piperidine hydrochloride: This is another closely related compound with the chlorine atom at the 4-position on the phenyl ring.
Properties
CAS No. |
223684-98-8 |
|---|---|
Molecular Formula |
C11H15Cl2NS |
Molecular Weight |
264.2 g/mol |
IUPAC Name |
4-(3-chlorophenyl)sulfanylpiperidine;hydrochloride |
InChI |
InChI=1S/C11H14ClNS.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H |
InChI Key |
GDGHESGTPJJGHV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1SC2=CC(=CC=C2)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]propanoic acid](/img/structure/B15074060.png)
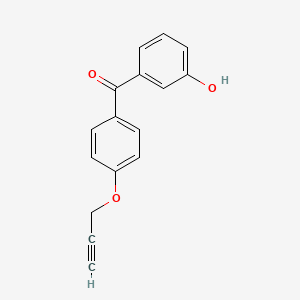
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B15074073.png)


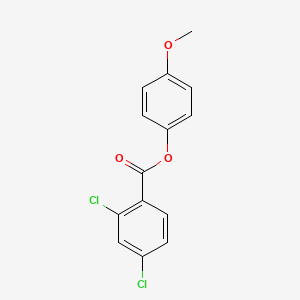

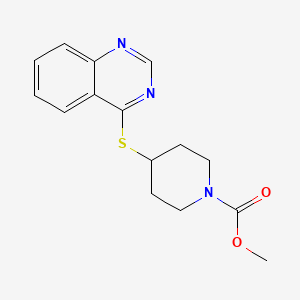
![(4S)-6-fluoro-4-[(2S,4R)-2-pyridin-2-yl-4-(trifluoromethyl)piperidin-1-yl]-N-pyrimidin-4-yl-3,4-dihydro-2H-chromene-7-sulfonamide](/img/structure/B15074131.png)
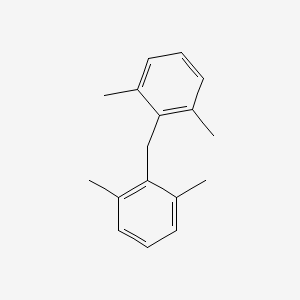
![[[1-(Phenylselanyl)cyclohexyl]selanyl]benzene](/img/structure/B15074135.png)
